molecular formula C13H10N2O3S B1206622 3-Phenyl-2,1-benzoxazole-5-sulfonamide CAS No. 33215-54-2

3-Phenyl-2,1-benzoxazole-5-sulfonamide

Cat. No.: B1206622
CAS No.: 33215-54-2
M. Wt: 274.3 g/mol
InChI Key: PGKNWOSSPKNVCS-UHFFFAOYSA-N
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Description

3-Phenyl-2,1-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole core with a phenyl group at the 3-position and a sulfonamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,1-benzoxazole-5-sulfonamide typically involves the cyclization of 2-aminophenol with appropriate sulfonamide derivatives. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux conditions . This method yields the desired benzoxazole derivative in moderate to good yields.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve solid-phase synthesis techniques, which allow for the efficient and high-throughput production of these compounds. These methods utilize combinatorial chemistry approaches to generate a wide variety of benzoxazole derivatives with diverse functional groups .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,1-benzoxazole-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Phenyl-2,1-benzoxazole-5-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cellular processes like DNA replication and signal transduction . These interactions disrupt the normal functioning of cells, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzoxazole
  • 5-Phenylbenzoxazole
  • 2,1-Benzoxazole-5-sulfonamide

Uniqueness

3-Phenyl-2,1-benzoxazole-5-sulfonamide is unique due to the presence of both a phenyl group and a sulfonamide group, which confer distinct biological activities. The combination of these functional groups enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-phenyl-2,1-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c14-19(16,17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKNWOSSPKNVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186868
Record name 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33215-54-2
Record name 3-Phenyl-2,1-benzisoxazole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33215-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033215542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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